![molecular formula C8H10N4S B2753959 5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 250674-98-7](/img/structure/B2753959.png)

5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

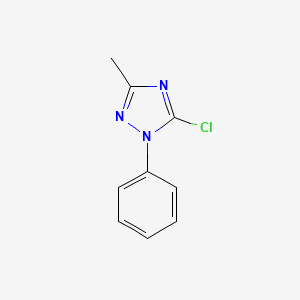

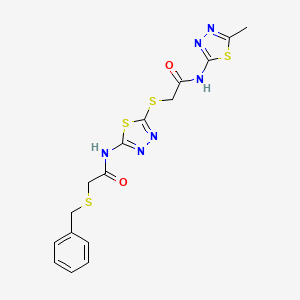

5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic compound with the CAS Number: 250674-98-7 . It has a molecular weight of 194.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h2H2,1,3H3, (H2,9,10,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, have been studied as potential inhibitors of the SARS-CoV-2 Main protease .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.26 .Applications De Recherche Scientifique

Antitumor Activities

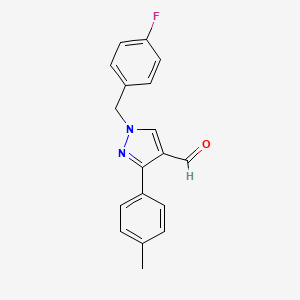

One notable study presents novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents. These derivatives, synthesized through a one-pot three-component reaction, demonstrated significant antitumor activity against various cancer cell lines, including HeLa and A549. The most active analog inhibited cancer cell growth with IC50 values of 0.75 and 1.02 μM, respectively, indicating a high safety index over non-tumoral cells. Further analysis revealed these compounds induced cell cycle arrest and affected cell morphology and microtubule networks, highlighting their potential as anticancer agents (Yang et al., 2019).

Antimicrobial and Antifungal Applications

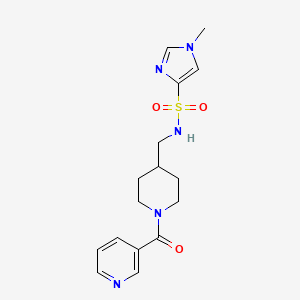

Another study focused on the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using a novel and efficient additive, 4,4’-trimethylenedipiperidine. This method emphasized green chemistry principles, resulting in high yields of desired triazolo-pyrimidines under eco-friendly conditions. The synthesized compounds were noted for their reduced toxicity and potential as an alternative to hazardous materials in organic synthesis (Khaligh et al., 2020).

Synthesis and Design of Coordination Compounds

Research into the application of 1,2,4-triazolo[1,5-a]pyrimidines for designing coordination compounds reveals a promising avenue for developing therapeutics with anticancer, antiparasitic, and antibacterial properties. These studies highlight the diverse structural chemistry and therapeutic potential of coordination compounds involving 1,2,4-triazolo[1,5-a]pyrimidines, suggesting they might offer higher therapeutic benefits than current drugs (Łakomska & Fandzloch, 2016).

Novel Synthetic Methods

Innovation in synthetic methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives is also a significant area of research. Studies have introduced new protocols for the synthesis of these compounds, showcasing advancements in the preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives using eco-friendly and practical additives. These methods align with the principles of green chemistry, emphasizing the importance of reducing hazardous waste and simplifying work-up processes (Khaligh et al., 2020).

Orientations Futures

The future research directions for this compound could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory effects on certain enzymes . Additionally, the compound’s potential for forming coordination compounds with transition-metal salts could be another area of exploration .

Mécanisme D'action

Target of Action

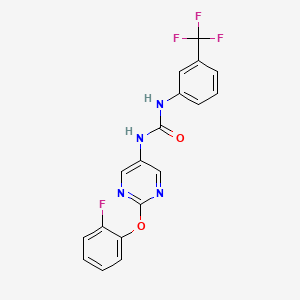

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic compound that has been found to exhibit a wide range of pharmacological activities Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that similar compounds can act as inhibitors, agonists, or antagonists depending on their specific targets . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of JAK1 and JAK2 , which are key enzymes in the JAK-STAT signaling pathway involved in cell proliferation, differentiation, cell migration, and apoptosis.

Biochemical Pathways

For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression can lead to cell apoptosis and G2/M phase arrest .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Related compounds have been reported to exhibit antiproliferative activities against various cancer cells . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .

Propriétés

IUPAC Name |

5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGNXXSMPUSFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NC(=S)N2)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)

![3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2753886.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B2753887.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)

![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)

![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)